molecular formula C7H4BrF5N2 B11756618 2-(Bromomethyl)-3-(perfluoroethyl)pyrazine

2-(Bromomethyl)-3-(perfluoroethyl)pyrazine

Cat. No.: B11756618
M. Wt: 291.02 g/mol
InChI Key: BLVMEBNOKGXLOB-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-(perfluoroethyl)pyrazine is a chemical compound that belongs to the pyrazine family. Pyrazines are nitrogen-containing heterocycles that are known for their diverse chemical properties and applications. The presence of bromomethyl and perfluoroethyl groups in this compound makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-(perfluoroethyl)pyrazine typically involves the bromination of a suitable pyrazine precursor. One common method is the bromination of 3-(perfluoroethyl)pyrazine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-(perfluoroethyl)pyrazine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions to form corresponding pyrazine N-oxides.

    Reduction: Reduction of the bromomethyl group can lead to the formation of methyl-substituted pyrazines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thio, or alkoxy-substituted pyrazines.

    Oxidation: Pyrazine N-oxides.

    Reduction: Methyl-substituted pyrazines.

Scientific Research Applications

2-(Bromomethyl)-3-(perfluoroethyl)pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-(perfluoroethyl)pyrazine depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biomolecules. The perfluoroethyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)pyridine: Similar in structure but contains a pyridine ring instead of a pyrazine ring.

    3-(Bromomethyl)pyrazine: Lacks the perfluoroethyl group.

    2-(Chloromethyl)-3-(perfluoroethyl)pyrazine: Contains a chloromethyl group instead of a bromomethyl group.

Uniqueness

2-(Bromomethyl)-3-(perfluoroethyl)pyrazine is unique due to the combination of bromomethyl and perfluoroethyl groups, which impart distinct reactivity and properties. The presence of the perfluoroethyl group enhances the compound’s stability and lipophilicity, making it suitable for various specialized applications.

Properties

Molecular Formula

C7H4BrF5N2

Molecular Weight

291.02 g/mol

IUPAC Name

2-(bromomethyl)-3-(1,1,2,2,2-pentafluoroethyl)pyrazine

InChI

InChI=1S/C7H4BrF5N2/c8-3-4-5(15-2-1-14-4)6(9,10)7(11,12)13/h1-2H,3H2

InChI Key

BLVMEBNOKGXLOB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)CBr)C(C(F)(F)F)(F)F

Origin of Product

United States

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